molecular formula C14H11NO3S B2857959 N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034487-56-2

N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide

Cat. No. B2857959
CAS RN: 2034487-56-2
M. Wt: 273.31
InChI Key: CPRYNFAHTUCNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group (a carbonyl group attached to a nitrogen atom). They are known for their wide range of biological and medicinal activities .


Synthesis Analysis

Thiophene carboxamides can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis involves a series of functionalizations that streamline the synthesis of complex tetra-substituted thiophenes .


Molecular Structure Analysis

The molecular structure of thiophene carboxamides can be characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides can vary widely depending on the specific compound. For example, N-(3-Hydroxyphenyl)thiophene-2-carboxamide has a molecular weight of 219.26 .

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, employing techniques such as X-ray diffraction, spectroscopic analysis, and elemental analysis. The study provided insights into the geometric optimization, chemical activity parameters, and bonding interactions within the molecule, contributing to the understanding of its structure and reactivity (Çakmak et al., 2022).

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiophene-2-carboxamide derivatives. One study demonstrated the effective antibacterial activity of these compounds against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Çakmak et al., 2022).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of thiophene-2-carboxamide derivatives with biological targets, such as lung cancer proteins. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Çakmak et al., 2022).

Anticancer Activity

The synthesis of thiophene-2-carboxamide derivatives and their evaluation for antinociceptive and anticancer activities have been explored. Such studies contribute to the discovery of new compounds with potential therapeutic benefits in pain management and cancer treatment (Shipilovskikh et al., 2020).

Green Chemistry Approaches

Research also encompasses the development of green chemistry methodologies for synthesizing thiophene-2-carboxamide derivatives. These approaches aim to reduce the environmental impact of chemical synthesis while exploring the antimicrobial activities of the synthesized compounds (Sowmya et al., 2018).

Safety and Hazards

The safety and hazards of a specific thiophene carboxamide would depend on its specific structure. For example, 2-amino-thiophene-3-carboxylic acid amide is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

Thiophene carboxamides are a promising class of compounds for the development of new pharmaceutical agents due to their wide range of biological activities. Future research could focus on synthesizing new thiophene carboxamide derivatives and investigating their biological activities .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRYNFAHTUCNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.